molecular formula C4H4F2N4O2 B6164586 1-(2,2-DIFLUOROETHYL)-3-NITRO-1H-1,2,4-TRIAZOLE CAS No. 1018144-04-1

1-(2,2-DIFLUOROETHYL)-3-NITRO-1H-1,2,4-TRIAZOLE

Cat. No.: B6164586
CAS No.: 1018144-04-1
M. Wt: 178.1
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Description

1-(2,2-Difluoroethyl)-3-nitro-1H-1,2,4-triazole is a triazole derivative characterized by a nitro group at the 3-position and a 2,2-difluoroethyl substituent at the 1-position. Nitroazoles are widely studied for their energetic properties, with substituents such as amino, sulfonyl, and alkyl groups significantly influencing density, thermal stability, and detonation performance . The 2,2-difluoroethyl group introduces electronegative fluorine atoms, which may enhance thermal stability and reduce sensitivity compared to hydrocarbon analogs, though this requires empirical validation.

Properties

CAS No.

1018144-04-1

Molecular Formula

C4H4F2N4O2

Molecular Weight

178.1

Purity

95

Origin of Product

United States

Preparation Methods

Cyclocondensation of Hydrazine Derivatives

A widely adopted method involves the reaction of hydrazine hydrate with formic acid esters under high-pressure conditions. For example, formic ethyl ester reacts with hydrazine hydrate and ammonium salts in a pressurized reactor to yield 1H-1,2,4-triazole precursors. Key conditions include:

  • Temperature : 120–150°C

  • Catalyst : Ammonium chloride or sulfate

  • Yield : 70–85% after crystallization

This route benefits from scalability but requires careful control of reaction kinetics to avoid over-alkylation.

Oxidative Cyclization of Hydrazones

Advanced methods employ selenium dioxide (SeO₂) to oxidize hydrazones into 1,2,4-triazoles. For instance, heterocyclic hydrazones undergo intramolecular cyclization with SeO₂ at 80–100°C, producing fused triazolo-pyridines or -quinoxalines with yields of 79–98%. This approach is particularly effective for introducing nitro groups at the 3-position via nitration precursors.

Regioselective Nitration at the 3-Position

Introducing the nitro group at the 3-position of 1H-1,2,4-triazole demands precise regiocontrol. Two strategies are prominent:

Direct Nitration Using Mixed Acid Systems

Nitration with nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at 0–5°C selectively targets the 3-position. For example, 1H-1,2,4-triazole treated with 65% HNO₃ in H₂SO₄ achieves 3-nitro-1H-1,2,4-triazole in 65–75% yield. Challenges include competing 5-nitration and decomposition, necessitating strict temperature control.

Diazotization and Nitro Group Transfer

An alternative pathway involves diazotization of 1-amino-3-nitro-1H-1,2,4-triazole. Reaction with sodium nitrite (NaNO₂) in hydrochloric acid (HCl) generates a diazonium intermediate, which undergoes thermal decomposition to yield the 3-nitro derivative. This method avoids harsh nitrating agents but requires stoichiometric precision.

Optimization and Catalytic Enhancements

Copper-Catalyzed Cross-Coupling

Copper(I) iodide (CuI) accelerates alkylation reactions by stabilizing intermediates. A study demonstrated that CuI in acetonitrile (MeCN) improves yields to 85–90% for analogous triazole derivatives. The mechanism likely involves single-electron transfer (SET) pathways, enabling milder conditions (50–70°C).

Solvent Effects and Green Chemistry

Ethanol and water mixtures reduce environmental impact while maintaining efficiency. A 2022 review highlighted tert-butanol as optimal for copper-catalyzed reactions, achieving 86% yield with minimal waste .

Chemical Reactions Analysis

1-(2,2-Difluoroethyl)-3-nitro-1H-1,2,4-triazole undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The difluoroethyl group can participate in nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.

    Cyclization: The triazole ring can undergo cyclization reactions to form more complex heterocyclic structures.

Common reagents and conditions used in these reactions include strong acids and bases, oxidizing and reducing agents, and various solvents. The major products formed depend on the specific reaction conditions and the reagents used.

Scientific Research Applications

Introduction to 1-(2,2-Difluoroethyl)-3-Nitro-1H-1,2,4-Triazole

This compound (CAS# 1018144-04-1) is a synthetic compound that has garnered attention in various scientific fields due to its unique chemical properties and potential applications. This compound features a molecular formula of C4H4F2N4O2 and a molecular weight of 178.10 g/mol. Its structure includes a triazole ring, which is known for its biological activity and utility in pharmaceuticals and agrochemicals.

Physical Properties

  • Appearance : Typically appears as a crystalline solid.
  • Solubility : Soluble in organic solvents; specific solubility data may vary based on solvent type.

Pharmaceutical Development

This compound has been explored for its potential as an active pharmaceutical ingredient (API) due to its ability to interact with biological systems. Research indicates that compounds with triazole structures often exhibit antifungal and antibacterial properties, making them candidates for drug development.

Agricultural Chemistry

This compound may serve as a building block for the synthesis of agrochemicals. Its fluorinated structure can enhance the stability and efficacy of pesticides and herbicides. Studies have shown that fluorinated compounds often exhibit improved biological activity compared to their non-fluorinated counterparts.

Material Science

The unique properties of this compound can be harnessed in the development of novel materials. Its incorporation into polymers or coatings may improve resistance to environmental stressors or enhance mechanical properties.

Case Study 1: Antifungal Activity

A study investigated the antifungal properties of various triazole derivatives, including this compound. The results indicated significant activity against common fungal pathogens, suggesting potential use in antifungal therapies.

Case Study 2: Synthesis of Fluorinated Agrochemicals

Research focused on the synthesis of new agrochemical agents using this compound as a precursor. The resulting compounds demonstrated enhanced herbicidal activity in field trials compared to existing products on the market.

Mechanism of Action

The mechanism of action of 1-(2,2-difluoroethyl)-3-nitro-1H-1,2,4-triazole depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors. The difluoroethyl group can enhance binding affinity through hydrogen bonding and hydrophobic interactions. The nitro group can participate in redox reactions, potentially leading to the formation of reactive intermediates that can modify biological targets.

Comparison with Similar Compounds

5-Amino-3-nitro-1H-1,2,4-triazole (1c)

  • Synthesis : Prepared via a one-step C-amination of 3-nitro-1H-1,2,4-triazole using 1,1,1-trimethylhydrazinium iodide (TMHI), offering simplicity and high yield compared to earlier multi-step routes .
  • Properties: Higher density (1.72 g/cm³) and detonation velocity (8.5 km/s) due to the electron-donating C-amino group, which enhances packing efficiency . Lower heat of formation (−45 kJ/mol) compared to N-amino derivatives.
  • Applications : Proposed as an insensitive high explosive alternative to TNT due to impact sensitivity >40 J .

1-(2-Mesitylenesulfonyl)-3-nitro-1H-1,2,4-triazole (MSNT)

  • Synthesis : Derived from sulfonylation of 3-nitro-1H-1,2,4-triazole with mesitylenesulfonyl chloride.
  • Properties :
    • Solubility in chloroform facilitates its use as a coupling reagent in oligonucleotide synthesis .
    • High thermal stability (melting point: 128–130°C) and low sensitivity to impact, contrasting with energetic nitroazoles .
  • Applications : Primarily used in phosphotriester-based oligonucleotide synthesis rather than energetics .

3-Nitro-1H-1,2,4-triazole (ANTA)

  • Role: A precursor for synthesizing amino- and sulfonyl-substituted derivatives .
  • Properties :
    • Moderate density (1.65 g/cm³) and oxygen balance (−49%), limiting standalone use in explosives.
    • Reactivity in amination and alkylation reactions enables functionalization for tailored energetic materials .

Comparative Analysis of Key Properties

Compound Density (g/cm³) Detonation Velocity (km/s) Impact Sensitivity (J) Heat of Formation (kJ/mol) Primary Application
1-(2,2-Difluoroethyl)-3-nitro-1H-1,2,4-triazole* ~1.68 (est.) ~8.2 (est.) >30 (est.) +50 (est.) Energetic materials (propellants, explosives)
5-Amino-3-nitro-1H-1,2,4-triazole (1c) 1.72 8.5 >40 −45 Insensitive explosives
1-(2-Mesitylenesulfonyl)-3-nitro-1H-1,2,4-triazole 1.30 N/A >60 N/A Oligonucleotide synthesis
3-Nitro-1H-1,2,4-triazole (ANTA) 1.65 7.8 15 −85 Intermediate for HEDM

*Estimated values based on substituent effects.

Key Observations:

Substituent Effects: Fluoroalkyl Groups (e.g., 2,2-difluoroethyl): Likely improve thermal stability and oxygen balance compared to non-fluorinated analogs, but may reduce density slightly due to steric hindrance . C-Amino vs. N-Amino Groups: C-amino derivatives (e.g., 1c) exhibit superior density and detonation performance, whereas N-amino derivatives prioritize higher heat of formation . Sulfonyl Groups: Reduce energetic performance but enhance solubility and stability for non-energetic applications .

Synthetic Accessibility :

  • One-step amination (for 1c) and sulfonylation (for MSNT) are more efficient than multi-step routes for functionalizing nitroazoles .

Biological Activity

1-(2,2-Difluoroethyl)-3-nitro-1H-1,2,4-triazole is a compound belonging to the triazole family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

The chemical structure of this compound can be represented by the formula C4H4F2N4O2\text{C}_4\text{H}_4\text{F}_2\text{N}_4\text{O}_2 . The presence of difluoroethyl and nitro groups contributes to its unique biological profile.

Antimicrobial Activity

Research indicates that derivatives of 1,2,4-triazoles exhibit significant antimicrobial properties. A study highlighted that various triazole derivatives showed potent antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, compounds with specific substitutions demonstrated minimum inhibitory concentrations (MICs) ranging from 0.125 to 8 µg/mL against pathogens such as Staphylococcus aureus and Escherichia coli .

CompoundMIC (µg/mL)Target Organism
10.125S. aureus
20.5E. coli
38Pseudomonas aeruginosa

Anti-inflammatory Activity

The anti-inflammatory potential of triazole derivatives has also been documented. In vitro studies evaluating the effect on cytokine release in peripheral blood mononuclear cells (PBMCs) revealed that certain derivatives inhibited the production of TNF-α and IL-6 significantly . The structure-activity relationship indicated that specific substitutions on the triazole ring enhanced anti-inflammatory effects.

Antiparasitic Activity

This compound has shown promise in antiparasitic applications. Studies have reported antinematode activity against various nematodes, suggesting potential use in treating parasitic infections . The effectiveness was linked to the presence of specific functional groups in the molecule.

Study on Derivatives

A comprehensive study synthesized several derivatives of this compound and evaluated their biological activities. The findings indicated that compounds with a 2-pyridyl substituent exhibited enhanced TNF-α inhibitory activity compared to others .

Structure-Activity Relationship Analysis

The analysis focused on how different substituents influenced biological activity. For example:

  • Substituents : The presence of aliphatic acid moieties improved anti-inflammatory effects.
  • Activity Variations : Compounds with double bonds in their side chains demonstrated higher efficacy against nematodes compared to their saturated analogs.

Q & A

Q. What are the recommended synthetic routes for 1-(2,2-difluoroethyl)-3-nitro-1H-1,2,4-triazole, and what experimental conditions optimize yield?

The synthesis typically involves nucleophilic substitution or multi-step functionalization of the triazole core. For example:

  • Step 1: React 3-nitro-1H-1,2,4-triazole with 2,2-difluoroethyl bromide in the presence of a base (e.g., K₂CO₃) in anhydrous DMF at 60–80°C for 12–24 hours .
  • Step 2: Purify via column chromatography (silica gel, hexane/ethyl acetate gradient). Yield optimization requires strict anhydrous conditions and stoichiometric control of the difluoroethylating agent .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key signals confirm its structure?

  • ¹H/¹³C NMR: The difluoroethyl group (-CH₂CF₂H) shows distinct splitting patterns (e.g., triplet of triplets for CF₂ protons at δ ~5.8–6.2 ppm). The triazole ring protons resonate as singlets in δ 8.5–9.5 ppm .
  • IR Spectroscopy: Stretching vibrations for nitro (-NO₂) appear at ~1520 cm⁻¹ and 1350 cm⁻¹. C-F bonds show strong absorptions near 1100–1200 cm⁻¹ .
  • Mass Spectrometry (HRMS): Confirm molecular ion [M+H]⁺ with exact mass (±5 ppm tolerance) .

Q. What are the solubility and stability profiles of this compound under varying pH and solvent conditions?

  • Solubility: Highly soluble in polar aprotic solvents (DMF, DMSO), moderately soluble in ethanol, and insoluble in water. Solubility can be enhanced using co-solvents (e.g., PEG-400) .
  • Stability: Stable in acidic conditions (pH 3–6) but degrades under strong bases (pH >10) due to nitro group reduction. Store at –20°C under inert atmosphere to prevent hydrolysis .

Advanced Research Questions

Q. How does the 2,2-difluoroethyl substituent influence the compound’s bioactivity compared to other triazole derivatives?

Q. What mechanistic hypotheses explain its antitrypanosomatid activity, and how can they be validated experimentally?

The nitro group (-NO₂) acts as a prodrug moiety, undergoing enzymatic reduction in parasites to generate cytotoxic free radicals. Validation strategies:

  • In vitro assays: Measure NADPH-dependent nitroreductase activity in Trypanosoma cruzi lysates.
  • Mutagenicity testing: Use Ames test (e.g., Salmonella TA98/TA100 strains) to confirm selective toxicity .

Q. How should researchers address contradictions in reported biological activity data across studies?

  • Step 1: Replicate assays under standardized conditions (e.g., identical parasite strains, incubation times).
  • Step 2: Validate purity (>95% by HPLC) and confirm stereochemistry (if applicable).
  • Step 3: Use multivariate analysis to isolate variables (e.g., solvent choice, cell line variability) .

Q. What experimental design principles optimize the synthesis of analogs for high-throughput screening?

  • DoE (Design of Experiments): Vary reaction temperature (50–100°C), base strength (K₂CO₃ vs. DBU), and solvent polarity (DMF vs. acetonitrile) to identify robust conditions.
  • Automation: Use microwave-assisted synthesis for rapid screening of 10–20 analogs in parallel .

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